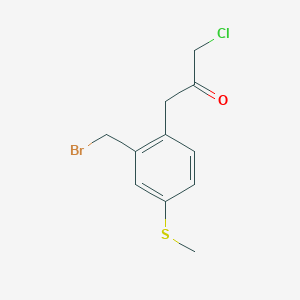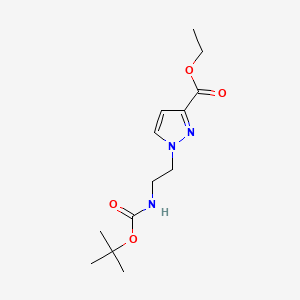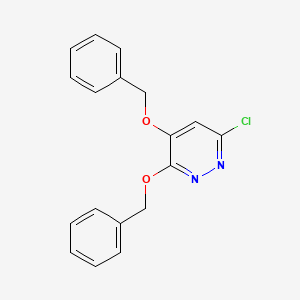
3,4-Bis(benzyloxy)-6-chloropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(benzyloxy)-6-chloropyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of benzyloxy groups at positions 3 and 4, along with a chlorine atom at position 6, makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-6-chloropyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dibenzyloxybenzaldehyde, which is then converted into the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to form the pyridazine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(benzyloxy)-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(benzyloxy)-6-chloropyridazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis(benzyloxy)-6-chloropyridazine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: A precursor in the synthesis of 3,4-Bis(benzyloxy)-6-chloropyridazine.
6-Chloropyridazine: A simpler analog without the benzyloxy groups.
3,4-Bis(benzyloxy)benzylideneaminophenoxy: A related compound with similar benzyloxy substituents.
Uniqueness
This compound is unique due to the presence of both benzyloxy groups and a chlorine atom, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H15ClN2O2 |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
6-chloro-3,4-bis(phenylmethoxy)pyridazine |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-11-16(22-12-14-7-3-1-4-8-14)18(21-20-17)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
InChI-Schlüssel |
QYPDJAYCAXXXKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2OCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


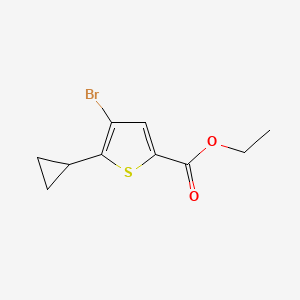
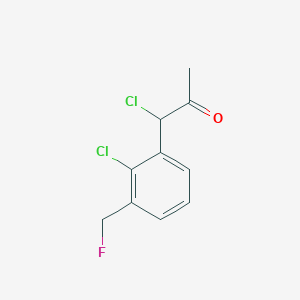
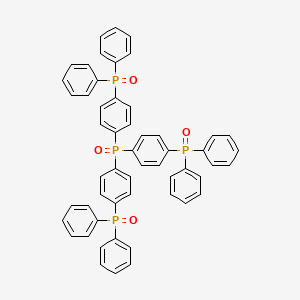


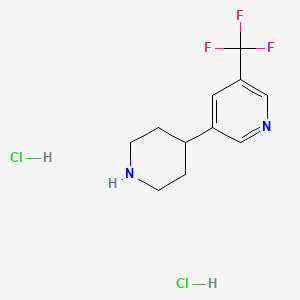
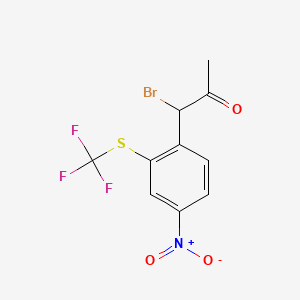

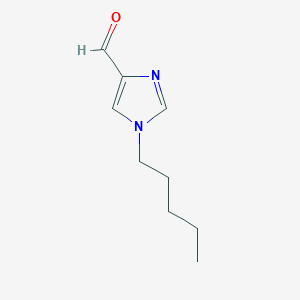
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)

